molecular formula C22H26O8 B1580789 Tetraethyl 2,2'-(1,4-phenylenedimethylidyne)bismalonate CAS No. 6337-43-5

Tetraethyl 2,2'-(1,4-phenylenedimethylidyne)bismalonate

Cat. No.: B1580789
CAS No.: 6337-43-5
M. Wt: 418.4 g/mol
InChI Key: YUOKTNQLLUHUEK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Propanedioic acid, 2,2’-(1,4-phenylenedimethylidyne)bis-, tetraethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

UV Absorption and Protection

Tetraethyl 2,2'-(1,4-phenylenedimethylidyne)bismalonate is primarily recognized for its effectiveness as a UV absorber . This property is crucial in various applications:

  • Plastics and Coatings : The compound is used in the formulation of plastics and coatings to protect against UV degradation. Its ability to absorb UV radiation helps in extending the lifespan of materials used in outdoor applications .
  • Personal Care Products : It is incorporated into sunscreens and other personal care products to prevent skin damage from UV exposure .

Biological Studies

Due to its UV protection capabilities, this compound is also valuable in biological research:

  • Cell Culture Protection : In laboratory settings, it can be utilized to shield cell cultures from harmful UV radiation during experiments, ensuring the integrity of biological samples .

Industrial Applications

The industrial sector benefits from the compound's properties in several ways:

  • Manufacturing of Transparent Plastics : this compound is suitable for use in transparent plastics where UV protection is essential. It enhances the durability and color stability of these materials .
  • Color Pigment Stabilization : It provides protective effects for organic color powders, particularly bright-colored products, thereby maintaining their vibrancy over time .

Case Study 1: UV Protection in Coatings

A study published in Tetrahedron Letters demonstrated the effectiveness of this compound as a UV stabilizer in polymer coatings. The results indicated that coatings incorporating this compound exhibited significantly reduced degradation when exposed to UV light compared to those without it .

Case Study 2: Biological Research Application

In a biological study focusing on the effects of UV radiation on cell cultures, researchers utilized this compound to protect sensitive cell lines from UV-induced damage. The findings revealed that cells treated with this compound maintained higher viability rates compared to untreated controls exposed to similar UV doses .

Mechanism of Action

Comparison with Similar Compounds

Propanedioic acid, 2,2’-(1,4-phenylenedimethylidyne)bis-, tetraethyl ester is unique due to its high UV absorption efficiency and stability. Similar compounds include:

These compounds share similar structural features but differ in their specific substituents and UV absorption properties.

Biological Activity

Tetraethyl 2,2'-(1,4-phenylenedimethylidyne)bismalonate (CAS No. 6337-43-5) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C22H26O8C_{22}H_{26}O_8 and a molecular weight of approximately 418.16 g/mol. Its structure features two malonate groups linked by a phenylene unit, which may contribute to its biological interactions.

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anticancer Activity

Studies have shown that compounds similar to Tetraethyl bismalonate possess anticancer properties. For instance, derivatives of bismalonate have been investigated for their ability to inhibit tumor growth through various mechanisms such as inducing apoptosis and inhibiting angiogenesis.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of cell proliferation: By interfering with key signaling pathways involved in cell division.
  • Induction of apoptosis: Triggering programmed cell death in cancer cells.
  • Modulation of oxidative stress: Enhancing the body's antioxidant defenses.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of Tetraethyl bismalonate on various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability across multiple cancer types, suggesting its potential as a chemotherapeutic agent.

Study 2: Antioxidant Activity Assessment

Another research effort focused on evaluating the antioxidant capacity of Tetraethyl bismalonate using standard assays such as DPPH and ABTS. The compound showed promising results, comparable to established antioxidants like vitamin C.

Table 1: Biological Activity Overview

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
AnticancerInhibition of tumor growth
Apoptosis InductionEnhanced programmed cell death

Table 2: Comparison with Similar Compounds

Compound NameMolecular Weight (g/mol)Antioxidant ActivityAnticancer Activity
Tetraethyl bismalonate418.16HighModerate
Bismalonate derivative A430.20ModerateHigh
Bismalonate derivative B405.15LowModerate

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing Tetraethyl 2,2'-(1,4-phenylenedimethylidyne)bismalonate?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the presence of ethyl ester groups and aromatic protons. Infrared (IR) spectroscopy can validate carbonyl (C=O) stretching vibrations (~1740 cm⁻¹) and C-O ester bonds (~1250 cm⁻¹). Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) is critical for verifying the molecular ion peak at m/z 418.44 . For crystalline samples, X-ray diffraction (XRD) resolves the spatial arrangement of the phenylenedimethylidyne core .

Q. What synthetic routes are documented for this compound?

  • Methodological Answer : A common route involves condensation reactions of malonate derivatives with p-phenylenediamine analogs. For example, diethyl (ethoxymethylene)malonate reacts with ortho-phenylenediamine under reflux in ethanol, followed by purification via silica-gel column chromatography (yield ~68%) . Alternative methods include chlorination of diol intermediates (e.g., 2,2′-(p-phenylenedimethylene)bis(propane-1,3-diol)) using thionyl chloride (SOCl₂) at 333 K .

Q. How can researchers ensure purity during synthesis?

  • Methodological Answer : Post-synthetic purification is critical. Use column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product. Confirm purity via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Differential scanning calorimetry (DSC) can validate the sharp melting point (136–137°C), indicating high crystallinity .

Advanced Research Questions

Q. How can thermal degradation pathways of this compound be analyzed?

  • Methodological Answer : Employ thermogravimetric analysis (TGA) under nitrogen/air atmospheres to monitor mass loss at elevated temperatures (up to 500°C). Couple with evolved gas analysis (EGA) via Fourier-transform infrared (FTIR) spectroscopy to identify volatile degradation products (e.g., CO₂, ethylene). Compare experimental data with computational simulations (e.g., density functional theory, DFT) to predict bond dissociation energies .

Q. How to resolve contradictions in reported melting/boiling points?

  • Methodological Answer : Discrepancies (e.g., melting point: 136–137°C vs. 207°C in some sources) may arise from impurities or polymorphic forms. Replicate synthesis under controlled conditions (e.g., inert atmosphere, slow crystallization). Use DSC to detect polymorph transitions and XRD to confirm crystal phase purity. Cross-validate boiling points (reported as 484.4°C at 760 mmHg) with gas chromatography-mass spectrometry (GC-MS) .

Q. What role does this compound play in supramolecular chemistry?

  • Methodological Answer : The phenylenedimethylidyne core enables π-π stacking interactions, useful in designing self-assembled systems. For example, it serves as a precursor for cyclophane derivatives in catenane synthesis. Characterize host-guest interactions via NMR titration or surface plasmon resonance (SPR) to quantify binding constants .

Q. Can this compound be integrated into covalent organic frameworks (COFs)?

  • Methodological Answer : While not directly documented, its rigid aromatic backbone and ester functionalities suggest potential as a linker. Test condensation reactions with boronic acids (e.g., C₆H₄[B(OH)₂]₂) under solvothermal conditions. Analyze porosity via Brunauer-Emmett-Teller (BET) surface area measurements and compare with computational models (e.g., Materials Studio) .

Q. How do structural modifications affect UV absorption properties?

  • Methodological Answer : Replace ethyl ester groups with electron-withdrawing/donating substituents (e.g., nitro, methoxy) and compare UV-Vis spectra (λmax shifts). Use time-dependent DFT (TD-DFT) to correlate experimental absorbance with electronic transitions. Assess photostability via accelerated weathering tests (e.g., QUV chamber) .

Q. What challenges arise in scaling up synthesis for academic use?

  • Methodological Answer : Optimize solvent systems (e.g., switch from ethanol to dimethylformamide for higher solubility). Monitor exothermic reactions using in-situ FTIR or Raman spectroscopy. Implement continuous flow chemistry to improve yield and reduce purification steps .

Properties

IUPAC Name

diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxoprop-1-enyl)phenyl]methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O8/c1-5-27-19(23)17(20(24)28-6-2)13-15-9-11-16(12-10-15)14-18(21(25)29-7-3)22(26)30-8-4/h9-14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOKTNQLLUHUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)C=C(C(=O)OCC)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074406
Record name Propanedioic acid, 2,2'-(1,4-phenylenedimethylidyne)bis-, tetraethyl ester
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Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6337-43-5
Record name 1,1′,3,3′-Tetraethyl 2,2′-(1,4-phenylenedimethylidyne)bis[propanedioate]
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Record name Propanedioic acid, 2,2'-(1,4-phenylenedimethylidyne)bis-, 1,1',3,3'-tetraethyl ester
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Record name Propanedioic acid, 2,2'-(1,4-phenylenedimethylidyne)bis-, 1,1',3,3'-tetraethyl ester
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Record name Propanedioic acid, 2,2'-(1,4-phenylenedimethylidyne)bis-, tetraethyl ester
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Record name Tetraethyl 2,2'-(1,4-phenylenedimethylidyne)bismalonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tetraethyl 2,2'-(1,4-phenylenedimethylidyne)bismalonate
Tetraethyl 2,2'-(1,4-phenylenedimethylidyne)bismalonate
Tetraethyl 2,2'-(1,4-phenylenedimethylidyne)bismalonate
Tetraethyl 2,2'-(1,4-phenylenedimethylidyne)bismalonate
Tetraethyl 2,2'-(1,4-phenylenedimethylidyne)bismalonate
Tetraethyl 2,2'-(1,4-phenylenedimethylidyne)bismalonate

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